Pipazethate

sigma-1 receptor antitussive binding affinity

Pipazethate is a unique 1-azaphenothiazine derivative with moderate sigma-1 receptor affinity (IC50 190 nM) and functional GABA-A receptor antagonism—a mechanism not shared by dextromethorphan or codeine. Clinically, it failed to suppress cough versus placebo, making it an ideal negative control in antitussive research. It also activates systemic acquired resistance (SAR) in rice as a salicylic acid analog, supporting agrochemical screening. Source high-purity pipazethate for your CNS or plant defense studies.

Molecular Formula C21H25N3O3S
Molecular Weight 399.5 g/mol
CAS No. 2167-85-3
Cat. No. B1678394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipazethate
CAS2167-85-3
Synonyms10H-pyrido(3,2-b)(1,4)-benzothiadiazine-10- carboxylic acid 2-(2-piperidinoethoxy)ethyl ester D 254
Lenopect
pipazetate
pipazetate hydrochloride
pipazethate
pipazethate monohydrochloride
Selvigon
Theratuss
Molecular FormulaC21H25N3O3S
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4
InChIInChI=1S/C21H25N3O3S/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24/h2-3,6-10H,1,4-5,11-16H2
InChIKeyDTVJXCOMJLLMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pipazethate (CAS 2167-85-3): Non‑Narcotic Antitussive with Sigma‑1 Binding and GABA Antagonism for Cough Research


Pipazethate (INN), also referred to as pipazetate, is a synthetic 1‑azaphenothiazine derivative that was briefly marketed as a centrally acting, non‑narcotic oral cough suppressant [1]. The compound binds to the sigma‑1 receptor with an IC50 value of 190 nM [2][3] and exhibits functional GABA‑A receptor antagonist activity in rat hippocampus [4]. Originally approved by the US FDA in 1962 on evidence of safety alone, pipazethate was withdrawn from the US market in 1972 after the manufacturer failed to provide proof of efficacy [2]. Today the compound is used solely as a research tool in cough physiology and central nervous system studies.

Why Generic Substitution of Pipazethate with Other Antitussives Is Inappropriate


Pipazethate cannot be freely interchanged with other non‑narcotic or opioid antitussives because of fundamental differences in primary pharmacology, clinical performance, and safety profile. Unlike the sigma‑1 agonists caramiphen (IC50 25 nM), carbetapentane (9 nM), or dextromethorphan (137 nM), pipazethate displays a moderate sigma‑1 affinity (190 nM) and, more critically, is a functional GABA‑A receptor antagonist—a mechanism that is not shared by commonly used cough suppressants [1][2]. In human trials, pipazethate failed to separate from placebo in reducing cough frequency, whereas codeine and dextromethorphan are established as effective antitussives [3]. Furthermore, its acute toxicity (oral LD50 560 mg/kg in rats) is comparable to codeine (542 mg/kg) but substantially higher (4.8‑fold) than dextromethorphan (116 mg/kg), indicating that dose‑response relationships cannot be extrapolated from one agent to another [4]. These divergent pharmacological and clinical characteristics preclude simple substitution.

Pipazethate Quantitative Differentiation: Sigma‑1 Affinity, GABA Antagonism, Efficacy, and Toxicity Compared to Antitussive Analogs


Sigma‑1 Receptor Binding Affinity: Pipazethate Displays 7.6‑Fold Lower Affinity than Caramiphen and 21‑Fold Lower than Carbetapentane

Pipazethate binds to the sigma‑1 receptor with an IC50 of 190 nM [1]. In the same guinea pig brain membrane assay, the non‑narcotic antitussives caramiphen, carbetapentane, and dimethoxanate exhibited IC50 values of 25 nM, 9 nM, and 41 nM, respectively [1]. Dextromethorphan, a widely used sigma‑1 agonist, shows an IC50 of approximately 137 nM [2]. Thus, pipazethate is a moderately potent sigma‑1 ligand, with a 7.6‑fold lower affinity relative to caramiphen and a 21‑fold lower affinity relative to carbetapentane.

sigma-1 receptor antitussive binding affinity

GABA‑A Receptor Antagonism: A Mechanism Unique Among Antitussives that Distinguishes Pipazethate from Sigma‑1 Agonists

Pipazethate is a functional GABA‑A receptor antagonist, a property not shared by the major non‑narcotic antitussives (codeine, dextromethorphan, noscapine, caramiphen, carbetapentane) which act primarily via opioid or sigma‑1 receptor agonism [1]. In an iontophoretic study on rat hippocampal slices, pipazethate behaved as a 'partial reverser' of GABA‑mediated inhibition, potently increasing population spikes in a manner similar to 'complete reversers' such as bicuculline [1].

GABA-A receptor antitussive mechanism of action

Clinical Antitussive Efficacy: Double‑Blind Trial Shows Pipazethate No Better Than Placebo, Differentiating It from Effective Cough Suppressants

In a 1966 double‑blind, placebo‑controlled trial, pipazethate was evaluated in 70 patients with chronic cough and 41 healthy volunteers in whom cough was artificially induced by the method of Bickerman and Barach [1]. The results demonstrated that pipazethate did not reduce cough frequency or severity compared with placebo, either in the clinical cohort or in the experimental model [1]. This lack of efficacy stands in contrast to established antitussives such as codeine and dextromethorphan, which have been shown in multiple studies to significantly suppress cough.

cough suppressant clinical trial efficacy

Acute Oral Toxicity (LD50) Comparison: Pipazethate Exhibits 4.8‑Fold Higher LD50 Than Dextromethorphan and Comparable Toxicity to Codeine

The acute oral LD50 of pipazethate in rats is 560 mg/kg [1]. By cross‑study comparison, codeine has a rat oral LD50 of 542 mg/kg , while dextromethorphan is substantially more toxic with an LD50 of 116 mg/kg . Consequently, pipazethate is 4.8‑fold less acutely toxic than dextromethorphan and essentially equipotent to codeine with respect to acute lethality.

acute toxicity LD50 safety pharmacology

Plant Defense Activation: Pipazethate Functions as a Salicylic Acid Analog to Induce Systemic Acquired Resistance Against Rice Blast

Pipazethate HCl has been repurposed as a plant defense activator. In greenhouse studies on rice (Oryza sativa), foliar application of pipazethate HCl significantly enhanced resistance to Pyricularia oryzae, the causal agent of rice blast disease [1]. The compound had no direct antifungal activity in vitro, indicating that protection is mediated through induction of systemic acquired resistance (SAR). Pipazethate HCl upregulated salicylic acid pathway markers OsWRKY45 and OsNPR1, mimicking the action of salicylic acid [1]. Quantitative disease reduction data are presented in the full publication.

plant defense salicylic acid rice blast SAR

Optimal Use Cases for Pipazethate in Scientific and Industrial Research


Sigma‑1 Receptor Pharmacology Studies

Pipazethate serves as a moderate‑affinity sigma‑1 ligand (IC50 190 nM) in binding and functional assays. Its affinity, which is 7.6‑fold lower than caramiphen and 21‑fold lower than carbetapentane [1], makes it a useful comparator for exploring the relationship between sigma‑1 binding potency and in vivo antitussive or CNS effects.

GABAergic Neurotransmission and Seizure Research

Because pipazethate acts as a functional GABA‑A receptor antagonist in the hippocampus [2], it can be employed as a tool to study GABAergic inhibition, seizure susceptibility, and the role of GABA‑A subtypes in neuronal excitability.

Negative Control for Cough Suppression Assays

Given the robust clinical evidence that pipazethate does not suppress cough better than placebo [3], it is an ideal negative control in experimental cough models, allowing researchers to discriminate true antitussive activity from nonspecific effects.

Plant Systemic Acquired Resistance (SAR) Induction

Pipazethate HCl can be used as a salicylic acid analog to activate SAR in rice and potentially other crops [4]. This application is relevant for agrochemical screening programs seeking novel plant defense elicitors.

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